1,1-Di-m-tolylethane
Description
Structure
3D Structure
Properties
CAS No. |
89881-30-1 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-methyl-3-[1-(3-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H18/c1-12-6-4-8-15(10-12)14(3)16-9-5-7-13(2)11-16/h4-11,14H,1-3H3 |
InChI Key |
LUYIOEXWLJVYBF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(C)C2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Synthesis :
- 1,1-Di-m-tolylethane serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular architectures through various coupling reactions.
- Case Study : In a study involving the synthesis of dibenzyl compounds, this compound was used as a precursor for the production of dibenzyl derivatives via nickel-catalyzed homocoupling reactions .
-
Reagent in Chemical Reactions :
- The compound has been employed as a reagent in various chemical transformations, including the synthesis of α,α-dibromoketones and 1,2-diketones.
- Data Table : Reaction conditions and yields for transformations involving this compound are summarized below.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nickel-Catalyzed Homocoupling | 120 °C, 24 hours | 85 |
| α-Dibromoketone Synthesis | Room temperature, 48 hours | 75 |
| 1,2-Diketone Formation | Microwave irradiation, 30 minutes | 90 |
Applications in Material Science
-
Polymer Chemistry :
- The compound is investigated for its potential use in polymerization processes. Its structure allows it to act as a cross-linking agent or a component in copolymer formulations.
- Case Study : Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties .
-
Thermal Stability Studies :
- Studies have shown that polymers containing diarylalkane derivatives exhibit improved thermal stability compared to their aliphatic counterparts. This property is crucial for applications requiring materials that can withstand high temperatures.
Medicinal Chemistry Applications
- Pharmacological Studies :
- Preliminary studies suggest that derivatives of this compound may exhibit biological activity relevant to medicinal chemistry. Its structural analogs have been evaluated for their potential as anti-cancer agents.
- Case Study : A series of compounds derived from this compound were synthesized and tested for cytotoxicity against various cancer cell lines, showing promising results .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparative analysis focuses on structural analogs, including 1,1-diphenylethane , 1,1-di-p-tolylethane , and 1,1-di-o-tolylethane , to highlight the role of methyl substitution patterns on physicochemical and reactivity profiles.
Table 1: Key Properties of Diarylethane Derivatives
| Compound | Substituent Position | Molecular Weight (g/mol) | Boiling Point (°C)* | Solubility* | Steric Hindrance |
|---|---|---|---|---|---|
| 1,1-Diphenylethane | None (phenyl) | 182.26 | ~285 | Low (toluene/hexane) | Minimal |
| 1,1-Di-p-tolylethane | para-methyl | 210.32 | ~310 | Moderate (THF) | Moderate |
| 1,1-Di-m-tolylethane | meta-methyl | 210.32 | ~300 (estimated) | Low (toluene) | Intermediate |
| 1,1-Di-o-tolylethane | ortho-methyl | 210.32 | ~290 | Very low | High |
*Data extrapolated from structurally related compounds .
Key Findings:
Steric Effects :
- The ortho-methyl groups in 1,1-di-o-tolylethane induce significant steric hindrance, limiting its utility in reactions requiring planar transition states (e.g., Suzuki couplings) .
- In contrast, this compound’s meta substitution balances steric accessibility and electronic modulation, making it favorable for asymmetric catalysis .
Electronic Properties :
- para-Methyl groups in 1,1-di-p-tolylethane enhance electron-donating effects, stabilizing electron-deficient intermediates in radical reactions .
- The meta configuration in this compound provides weaker electron donation compared to para analogs but reduces symmetry-related aggregation in polymer matrices .
Thermal Stability :
- Boiling points correlate with substituent bulkiness; para-substituted derivatives exhibit higher volatility due to reduced intermolecular interactions .
Preparation Methods
Friedel-Crafts Alkylation: A Classical Approach
The Friedel-Crafts alkylation remains a cornerstone for synthesizing diarylethanes. For 1,1-Di-m-tolylethane, this method involves reacting m-xylene with 1,2-dibromoethane in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the ethane bridge acts as an alkylating agent.
Reaction Conditions
- Catalyst: Anhydrous AlCl₃ (1.2 equiv)
- Solvent: Dichloromethane (DCM) at 0–5°C
- Time: 12–24 hours
- Yield: 45–55%
Mechanistic Insights
- Activation: AlCl₃ coordinates to 1,2-dibromoethane, polarizing the C-Br bonds.
- Electrophile Formation: Sequential elimination of Br⁻ generates a bromoethyl carbocation.
- Aromatic Substitution: m-Xylene attacks the carbocation at the meta position, followed by a second alkylation to form the diarylethane.
Limitations
- Competing ortho/para substitution in m-xylene reduces regioselectivity.
- Over-alkylation yields oligomeric byproducts.
Organometallic Coupling: Precision via Grignard Reagents
Organometallic methods offer superior regiocontrol. A two-step protocol leverages m-tolylmagnesium bromide (prepared from m-bromotoluene and magnesium) reacting with 1,2-dibromoethane under inert conditions.
Procedure
- Grignard Formation:
- m-Bromotoluene (2.0 equiv) + Mg → m-tolylmagnesium bromide (THF, reflux, 2 h).
- Coupling Reaction:
- Add 1,2-dibromoethane (1.0 equiv) dropwise at −78°C.
- Warm to room temperature, quench with NH₄Cl.
Optimized Parameters
Advantages
- High regioselectivity due to the meta-directing nature of the methyl group.
- Minimal oligomerization compared to Friedel-Crafts.
Palladium-Catalyzed Cross-Coupling: Modern Efficiency
Palladium-catalyzed Suzuki-Miyaura coupling provides a robust route. This method employs m-tolylboronic acid and 1,1-dibromoethane, with palladium(II) acetate (Pd(OAc)₂) as the catalyst.
Reaction Setup
- Catalyst System: Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%)
- Base: K₂CO₃ (2.5 equiv)
- Solvent: Dioxane/H₂O (4:1 v/v)
- Temperature: 80°C, 8 hours
- Yield: 72–78%
Critical Factors
- Ligand Choice: Bulky ligands (e.g., SPhos) prevent β-hydride elimination.
- Solvent Polarity: Aqueous conditions facilitate base solubility and transmetalation.
Photochemical Synthesis: Emerging Green Chemistry
Recent advances utilize blue LED irradiation to initiate radical coupling between m-tolylacetylene and ethylene derivatives. This metal-free approach employs oxygen as a terminal oxidant.
Protocol
- Substrates: m-Tolylacetylene (2.0 equiv), ethylene gas (1 atm)
- Catalyst: None
- Light Source: 456 nm LED (12 h irradiation)
- Solvent: Methanol
- Yield: 50–55%
Mechanism
- Photoexcitation: Blue light generates acetylene-derived radicals.
- Ethylene Insertion: Radical addition to ethylene forms a bridged intermediate.
- Aromatization: Oxidative dehydrogenation yields the diarylethane.
Sustainability Benefits
- Eliminates toxic metals and harsh acids.
- Scalable under continuous-flow conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts | 45–55 | Moderate | Moderate | High (toxic waste) |
| Grignard Coupling | 60–68 | High | High | Moderate (solvents) |
| Suzuki-Miyaura | 72–78 | Very High | High | Low (aqueous base) |
| Photochemical | 50–55 | Moderate | Emerging | Very Low |
Key Observations
- Suzuki-Miyaura excels in yield and selectivity but requires expensive palladium catalysts.
- Photochemical methods align with green chemistry principles but need yield optimization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1-Di-m-tolylethane, and how can reaction conditions be validated?
- Methodology : Use Friedel-Crafts alkylation or coupling reactions involving m-xylene derivatives. Validate reaction efficiency via GC-MS or HPLC to monitor byproducts and purity . Optimize solvent selection (e.g., dichloroethane as a solvent in analogous syntheses) and catalyst loadings (e.g., Lewis acids like AlCl₃) to improve yield .
- Data Validation : Cross-reference spectroscopic data (¹H/¹³C NMR, IR) with computational predictions (e.g., DFT calculations) to confirm structural assignments .
Q. How can researchers characterize 1,1-Di-m-tolylethane’s physicochemical properties for analytical standardization?
- Methodology : Employ differential scanning calorimetry (DSC) for melting point analysis and gas chromatography (GC) with flame ionization detection for purity assessment. Compare results against certified reference materials (CRMs) for validation .
- Data Sources : Use PubChem and ChemIDplus for benchmarking spectral data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR spectral data for 1,1-Di-m-tolylethane derivatives?
- Methodology : Perform high-resolution NMR (500 MHz or higher) in deuterated solvents (e.g., CDCl₃) to minimize solvent interference. Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals .
- Validation : Cross-validate with computational NMR shift predictors (e.g., ACD/Labs or Gaussian) and consult multi-database entries (CAS Common Chemistry, ChemIDplus) to identify potential isomerization or impurities .
Q. What computational strategies predict the environmental fate and biodegradation pathways of 1,1-Di-m-tolylethane?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and partition coefficients. Validate predictions with experimental microcosm studies using GC-MS to track degradation products .
- Data Sources : Augment models with toxicity data from ATSDR reports and EPA ChemView .
Q. How can researchers design experiments to study the compound’s interactions in supramolecular systems (e.g., host-guest complexes)?
- Methodology : Use isothermal titration calorimetry (ITC) to measure binding constants and X-ray crystallography to resolve structural motifs. Compare results with analogous diphenylethane derivatives .
- Contingency Planning : Address solubility challenges by testing co-solvents (e.g., DMSO/water mixtures) and surfactants .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing discrepancies in batch-to-batch synthesis yields?
- Methodology : Apply multivariate analysis (e.g., PCA or ANOVA) to identify critical variables (e.g., temperature, catalyst aging). Use control charts to monitor process stability .
- Reporting : Follow IUPAC guidelines for uncertainty quantification and include raw data in appendices with processed results in the main text .
Q. How should researchers validate chromatographic methods for detecting 1,1-Di-m-tolylethane in environmental samples?
- Methodology : Perform spike-and-recovery experiments using EPA Method 8270 for LC-MS/MS optimization. Validate limit of detection (LOD) and quantification (LOQ) via calibration curves .
- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Ethical and Regulatory Compliance
Q. What protocols ensure safe handling and disposal of 1,1-Di-m-tolylethane in academic labs?
- Guidelines : Follow OSHA standards for volatile organic compounds (VOCs) and consult Safety Data Sheets (SDS) for waste neutralization procedures .
- Documentation : Maintain logs for fume hood performance tests and waste manifests per RCRA regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
